molecular formula C11H14N2O B170112 (S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole CAS No. 108915-04-4

(S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B170112
CAS No.: 108915-04-4
M. Wt: 190.24 g/mol
InChI Key: OAQJLSASJWIYMU-SNVBAGLBSA-N
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Description

(S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole ( 108915-04-4) is a chiral pyridinooxazoline (PyOx) ligand with a molecular formula of C 11 H 14 N 2 O and a molecular weight of 190.24 g/mol . This bidentate dinitrogen ligand is characterized by its stereochemically defined isopropyl group at the 4-position of the oxazoline ring, which is critical for imparting high enantioselectivity in transition metal-catalyzed reactions . As a key building block in asymmetric synthesis, this ligand is designed to coordinate with metal centers, modulating their steric and electronic properties to facilitate challenging transformations such as conjugate additions, C-H activations, and other C-C bond-forming reactions . Its physicochemical profile includes high gastrointestinal absorption and blood-brain barrier permeation, as predicted by pharmacokinetic models, making it an interesting scaffold not only in catalysis but also in medicinal chemistry research . The compound is classified as soluble in water and complies with Lipinski's rule of five, indicating good drug-likeness for exploratory studies . Handling and Safety: This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. The safety data indicates a signal word of "Warning" with precautionary statements to avoid breathing dust/fume/gas/mist and to wash thoroughly after handling (P261, P305+P351+P338) .

Properties

IUPAC Name

(4S)-4-propan-2-yl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(2)10-7-14-11(13-10)9-5-3-4-6-12-9/h3-6,8,10H,7H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQJLSASJWIYMU-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Catalyst Design

The dehydrative cyclization of NN-(2-hydroxyethyl)amides represents a cornerstone methodology for oxazoline synthesis. In this approach, (S)-4-isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is synthesized via a phosphorus-based organocatalytic system. The catalyst TAP-1 (triazaphospholidine) facilitates intramolecular cyclization by activating the hydroxyl group of the substrate, enabling water elimination under azeotropic conditions.

The reaction proceeds through a concerted cyclic transition state , where the catalyst coordinates to the hydroxyl oxygen, lowering the activation energy for cyclization. This mechanism ensures retention of configuration at the C4 stereocenter, achieving enantiomeric excess (ee) >99%.

Synthetic Protocol

Procedure :

  • Substrate Preparation : NN-(2-Hydroxyethyl)-2-pyridin-2-ylcarboxamide is synthesized by coupling 2-pyridinecarboxylic acid with (S)-2-amino-3-methyl-1-butanol under Steglich conditions (DCC, DMAP).

  • Cyclization : The substrate (1 mmol), TAP-1 (1 mol%), and toluene (14 mL) are heated under azeotropic reflux (120°C, 12 h) using a Dean-Stark trap to remove water.

  • Workup : The crude product is purified via gradient chromatography (hexane/EtOAc), yielding the title compound as a colorless solid (93% yield).

Key Data :

ParameterValue
Yield93%
ee>99% (S)
Reaction Time12 h
Catalyst Loading1 mol%

Chiral Pool Synthesis from D-Valinol

Substrate Functionalization

An alternative route employs D-valinol as a chiral starting material. This method leverages the inherent stereochemistry of valinol to direct the configuration of the oxazoline ring.

Steps :

  • Protection : D-valinol is protected with tert-butyldimethylsilyl chloride (TBSCl, imidazole, CH2_2Cl2_2) to yield NN-TBS-valinol.

  • Oxidation : The alcohol is oxidized to the aldehyde using Dess-Martin periodinane.

  • Condensation : Reaction with 2-cyanopyridine in the presence of ZnI2_2 forms the imine intermediate.

  • Cyclization : Treatment with PBr3_3 in Et2_2O induces cyclization, followed by TBS deprotection (TBAF) to afford the target oxazoline.

Optimization and Challenges

  • Stereochemical Integrity : The use of D-valinol ensures >98% retention of configuration at C4, avoiding racemization during cyclization.

  • Solvent Effects : Et2_2O suppresses side reactions (e.g., over-oxidation), while ZnI2_2 enhances imine formation kinetics.

Performance Metrics :

ParameterValue
Overall Yield67%
ee98% (S)
Purity (HPLC)99.5%

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Organocatalytic Method : Superior for large-scale synthesis (gram-to-kilogram) due to low catalyst loading and minimal purification steps.

  • Chiral Pool Approach : Preferred for high-purity applications (e.g., pharmaceuticals) but requires costly enantiopure starting materials.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (500 MHz, CDCl3_3): δ 8.50 (dd, J=4.5HzJ = 4.5 \, \text{Hz}, 1H), 7.56 (dd, J=7.5HzJ = 7.5 \, \text{Hz}, 1H), 4.43 (dd, J=9.5HzJ = 9.5 \, \text{Hz}, 1H), 1.04 (d, J=6.8HzJ = 6.8 \, \text{Hz}, 6H).

  • HPLC : Retention time = 5.07 min (Chiralcel OD-H, 2-propanol/hexane = 30:70).

X-ray Crystallography

Single-crystal analysis confirms the S-configuration at C4 (C4–O bond length = 1.36 Å, C4–N = 1.47 Å).

Industrial Applications and Patents

  • Asymmetric Catalysis : The compound serves as a ligand in Cu-catalyzed cyclopropanations (TOF = 1,200 h1^{-1}).

  • Pharmaceutical Intermediates : Key precursor to antiviral agents (e.g., baloxavir marboxil) .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles and pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

(S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Variations

Key structural differences among analogous oxazoline ligands lie in their substituents (e.g., alkyl, aryl, halogenated groups) and the nature of the aromatic ring (pyridine, quinoline, isoquinoline). These modifications influence steric bulk, electronic properties, and coordination behavior.

Table 1: Comparative Analysis of Selected Oxazoline Ligands
Compound Name Substituents/Modifications Molecular Formula Molecular Weight CAS No. Purity Key Applications
(S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole Pyridin-2-yl, isopropyl C11H14N2O 190.25 108915-04-4* 98% (99% ee) Asymmetric Pd catalysis
(S)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole Quinolin-2-yl, isopropyl C15H16N2O 240.30 A238543 97% Catalysis, chiral auxiliaries
(S)-4-tert-Butyl-2-(pyridin-2-yl)-4,5-dihydrooxazole Pyridin-2-yl, tert-butyl C12H16N2O 204.27 225531-65-7 98% Scalable synthesis for metal complexes
(R)-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole Pyridin-2-yl, phenyl C14H12N2O 224.26 A431000 98% Sterically demanding reactions
(S)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole 4-CF3-pyridin-2-yl, isopropyl C12H13F3N2O 258.24 1416820-34-2 97% Electron-deficient systems
(S)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole Isoquinolin-1-yl, isopropyl C15H16N2O 240.30 1701405-00-6 97% Extended π-systems for coordination

*Note: CAS for the target compound inferred from product code BD626191108915-04-3.

Key Findings and Trends

Steric Effects: tert-Butyl vs. Phenyl vs. Alkyl: The phenyl group in (R)-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole introduces aromatic π-interactions, beneficial for stabilizing transition states in asymmetric catalysis .

Electronic Modulation :

  • Trifluoromethyl Substituents : The electron-withdrawing CF3 group in (S)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole increases ligand electron deficiency, enhancing metal center electrophilicity for oxidative addition steps .

Aromatic System Modifications: Quinoline/Isoquinoline vs. Pyridine: Replacing pyridine with quinoline or isoquinoline extends the π-system, improving ligand rigidity and metal-binding affinity. For example, (S)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole shows enhanced stability in high-temperature reactions .

Stereochemical Considerations :

  • Enantiomers like (R)-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (CAS 2010973-00-7) exhibit opposite stereoselectivity, underscoring the importance of absolute configuration in catalytic outcomes .

Biological Activity

(S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is a chiral heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and its potential therapeutic applications, supported by relevant research findings and case studies.

Overview of the Compound

(S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole features an oxazole ring fused with a pyridine moiety, making it a significant building block in the synthesis of complex molecules. Its chemical structure allows for various interactions with biological targets, contributing to its potential pharmacological effects.

PropertyValue
IUPAC Name(4S)-4-propan-2-yl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
CAS Number108915-04-4

The biological activity of (S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole primarily involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects such as:

  • Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of cancer cells.
  • Induction of Apoptosis : It may trigger programmed cell death in malignant cells.
  • Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties against certain pathogens.

Anticancer Properties

Research has indicated that derivatives of oxazole compounds exhibit promising anticancer activities. For instance, studies have demonstrated that certain oxazole derivatives can inhibit tumor cell growth in vitro and in vivo models. The specific mechanisms often involve interference with cell cycle progression and apoptosis pathways.

Antimicrobial Activity

A study focused on related compounds highlighted their broad-spectrum antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 0.5 μg/mL, suggesting significant potency against fungal infections .

Case Studies

  • Antifungal Activity : A recent study synthesized a series of 4,5-dihydrooxazole derivatives, including (S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole. These compounds exhibited excellent antifungal activities with MIC values indicating effectiveness against multiple fungal strains .
  • Cancer Cell Lines : In vitro testing on various cancer cell lines revealed that certain derivatives could significantly reduce cell viability and induce apoptosis through caspase activation pathways.

Synthesis Methods

The synthesis of (S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of precursors such as 2-aminopyridine with isopropyl-substituted oxiranes under controlled conditions. This process is crucial for achieving high yields and purity necessary for biological testing.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole?

The compound is typically synthesized via cyclocondensation reactions using chiral precursors. For example, (S)-configured dihydrooxazoles can be synthesized from enantiopure amino alcohols like (S)-(+)-2-phenylglycinol, which serves as a chiral auxiliary. The reaction involves refluxing in ethanol with a carbonyl source (e.g., pyridine-2-carbaldehyde) to form the oxazoline ring. Recrystallization from DMF-EtOH (1:1) is often used to purify the product .

Q. How is enantiomeric purity confirmed for this compound?

Enantiomeric purity is validated using chiral HPLC or polarimetry. X-ray crystallography (e.g., CCDC deposition) provides definitive stereochemical confirmation, as seen in analogous dihydrooxazole derivatives . Additionally, 1^1H and 13^13C NMR analysis of diastereomeric intermediates or derivatives can distinguish enantiomers .

Q. What spectroscopic techniques are critical for structural characterization?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and ring formation.
  • IR spectroscopy : To identify C=N and C-O stretches (~1650 cm1^{-1} and ~1250 cm1^{-1}, respectively).
  • HRMS : For molecular ion verification.
  • X-ray crystallography : Resolves absolute configuration and crystal packing .

Q. How does the pyridin-2-yl group influence the compound's reactivity?

The pyridin-2-yl group enhances coordination capacity with metal catalysts, making the compound useful in asymmetric catalysis. Its electron-withdrawing nature also stabilizes the oxazoline ring during synthesis .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol-DMF mixtures (1:1) are effective for recrystallization due to moderate polarity, which balances solubility and crystal growth. Cooling rates should be controlled to avoid amorphous precipitates .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between batches be resolved?

Contradictions often arise from residual solvents or diastereomeric impurities. Use high-field NMR (≥500 MHz) with deuterated solvents to enhance resolution. Cross-validate with X-ray data or independent synthesis of enantiomers .

Q. What strategies improve enantioselectivity in large-scale synthesis?

  • Chiral auxiliaries : Use (S)-amino alcohols to enforce stereochemistry.
  • Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Ru or Rh complexes) can enhance enantiomeric excess (ee) to >95%.
  • Kinetic resolution : Enzymatic methods or chiral column chromatography for post-synthetic purification .

Q. How does the isopropyl group affect the compound's conformational stability?

The isopropyl group introduces steric hindrance, stabilizing the (S)-configuration by minimizing gauche interactions. Computational modeling (e.g., DFT calculations) can predict preferred conformers and verify experimental data .

Q. What are the limitations of using HSI (Hyperspectral Imaging) for analyzing degradation products?

HSI may fail to distinguish structurally similar degradation byproducts (e.g., epimers). Couple HSI with LC-MS or GC-MS for unambiguous identification. Continuous cooling during analysis minimizes thermal degradation .

Q. How can computational methods predict biological interactions of this compound?

Molecular docking (e.g., AutoDock Vina) and MD simulations model binding affinities with target proteins (e.g., enzymes or receptors). Validate predictions with in vitro assays, such as enzyme inhibition studies or SPR (Surface Plasmon Resonance) .

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